Ethyl 4-(2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
ETHYL 4-(2-{[5-(3-PHENYLPROPANAMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound, with its unique structure, holds significant potential in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-{[5-(3-PHENYLPROPANAMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-phenylpropanoic acid with thiosemicarbazide to form 3-phenylpropanamido-1,3,4-thiadiazole. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2-{[5-(3-PHENYLPROPANAMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
ETHYL 4-(2-{[5-(3-PHENYLPROPANAMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{[5-(3-PHENYLPROPANAMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The thiadiazole ring plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
ETHYL 4-(2-{[5-(3-PHENYLPROPANAMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE can be compared with other thiadiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiadiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiadiazole ring.
Tiazofurin: An antineoplastic drug with a thiadiazole ring.
The uniqueness of ETHYL 4-(2-{[5-(3-PHENYLPROPANAMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Biological Activity
Ethyl 4-(2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (CAS Number: 477213-72-2) is a complex organic compound that incorporates a thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N4O4S2. The compound features a thiadiazole ring, which is integral to its biological activity. The presence of the thiadiazole structure has been associated with various pharmacological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has shown that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. For instance:
- Study Findings : A series of thiadiazole derivatives were synthesized and screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds similar to this compound demonstrated moderate to excellent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strain | Activity |
---|---|---|
Compound A | E. coli | Moderate |
Compound B | S. aureus | Excellent |
This suggests that the incorporation of the thiadiazole moiety enhances the antimicrobial efficacy of the compound.
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer potential. This compound has shown promising results in various cancer models:
- In Vitro Studies : Compounds with similar structures have been tested against multiple cancer cell lines, including breast (MDA-MB-231), colon (HT-29), and lung (A549). The results indicated significant cytotoxic effects with IC50 values lower than standard chemotherapeutics like cisplatin .
Cell Line | IC50 (μM) | Comparison to Cisplatin |
---|---|---|
MDA-MB-231 | 3.3 | More potent |
HT-29 | 34.71 | Comparable |
A549 | 42.67 | Comparable |
These findings highlight the potential of this compound as a candidate for further development in cancer therapy.
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have also attracted attention in pharmacological research:
- Mechanism of Action : The mechanism by which these compounds exert anticonvulsant effects is believed to involve modulation of neurotransmitter systems and ion channels . In vivo studies using maximal electroshock seizure (MES) models have shown that certain derivatives exhibit significant protective effects against seizures.
Model | Standard Drug | Test Compound | Result |
---|---|---|---|
MES | Sodium Valproate | Thiadiazole Derivative | Significant protection |
This suggests that this compound may be a viable candidate for developing new anticonvulsant medications.
Properties
Molecular Formula |
C22H22N4O4S2 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H22N4O4S2/c1-2-30-20(29)16-9-11-17(12-10-16)23-19(28)14-31-22-26-25-21(32-22)24-18(27)13-8-15-6-4-3-5-7-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,23,28)(H,24,25,27) |
InChI Key |
ZLVVKSHUMBXADC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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